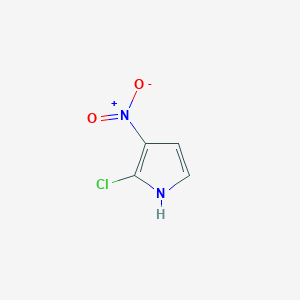
2-Methyl-2-(methylamino)propanoic acid hydrochloride
Descripción general
Descripción
2-Methyl-2-(methylamino)propanoic acid hydrochloride, also known as N,2-dimethylalanine hydrochloride, is a compound with the CAS Number: 1223405-15-9 . It has a molecular weight of 153.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
1. Neurotoxicity and Neurodegenerative Disease Research
2-Amino-3-(methylamino)propanoic acid (BMAA), a derivative of 2-Methyl-2-(methylamino)propanoic acid hydrochloride, has been studied for its role in neurodegenerative diseases. Duncan et al. (1992) explored the oral bioavailability of BMAA in cynomolgus monkeys, finding high absorption into the systemic circulation, which suggests its potential relevance in studying neurotoxicity and neurological disorders like amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) (Duncan et al., 1992).
2. Synthesis and Chemical Analysis
The compound has been synthesized and analyzed for research purposes. Hu and Ziffer (1990) described the synthesis of BMAA from α-acetamidoacrylic acid and [15N]-methylamine, showcasing its utility in chemical research and analysis (Hu & Ziffer, 1990).
3. Pharmaceutical Development
Research on derivatives of this compound has contributed to pharmaceutical development. Taddei et al. (2002) studied a racemic propanoic acid derivative, identifying its polymorphic forms and their stability, which is critical in the development and manufacturing of pharmaceuticals (Taddei et al., 2002).
4. Fluorescence Derivatization
The compound has been utilized in fluorescence derivatization, as studied by Frade et al. (2007). They explored its coupling to amino acids, yielding derivatives with strong fluorescence, useful in biological assays and spectroscopic studies (Frade et al., 2007).
5. Herbicide Research
Shimabukuro et al. (1978) researched a derivative of 2-Methyl-2-(methylamino)propanoic acid in the context of herbicides, investigating its physiological effects on plant growth and development, demonstrating its potential application in agricultural science (Shimabukuro et al., 1978).
6. Forensic Science
The compound's derivatives have been identified and analyzed in forensic science. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, demonstrating the compound's application in forensic investigations (Nycz et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVPSLGJCWYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)





![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)

